An In-Depth Technical Guide to n-Butylmethyldichlorosilane: Properties, Structure, and Reactivity
An In-Depth Technical Guide to n-Butylmethyldichlorosilane: Properties, Structure, and Reactivity
Abstract
This technical guide provides a comprehensive overview of n-Butylmethyldichlorosilane (CAS No. 18147-23-4), a versatile organosilicon compound. Intended for researchers, scientists, and professionals in drug development and materials science, this document delves into the core chemical properties, molecular structure, reactivity, synthesis, and applications of this important chemical intermediate. The guide emphasizes the causality behind its chemical behavior and provides practical, field-proven insights into its handling and use.
Introduction
n-Butylmethyldichlorosilane is a key organosilane building block characterized by the presence of a butyl group, a methyl group, and two reactive chlorine atoms attached to a central silicon atom. This unique combination of a stable alkyl chain and hydrolyzable chloro groups makes it a valuable precursor in the synthesis of a wide array of organosilicon compounds, including silicone polymers and surface modifying agents. Its reactivity is primarily dictated by the susceptibility of the silicon-chlorine bonds to nucleophilic attack, most notably by water, which leads to the formation of silanols and subsequently stable siloxane linkages. Understanding the chemical properties and reactivity of n-Butylmethyldichlorosilane is paramount for its effective and safe utilization in various scientific and industrial applications.
Physicochemical Properties
The physical and chemical properties of n-Butylmethyldichlorosilane are summarized in the table below. These properties are crucial for its handling, storage, and application in chemical synthesis.
| Property | Value |
| Molecular Formula | C₅H₁₂Cl₂Si |
| Molecular Weight | 171.14 g/mol |
| Appearance | Colorless, transparent liquid |
| Boiling Point | 148 °C |
| Melting Point | <0 °C |
| Density | 1.009 g/mL at 25 °C |
| Refractive Index (n²⁰/D) | 1.4312 |
| Flash Point | 36.9 °C |
| CAS Number | 18147-23-4 |
Molecular Structure and Spectroscopic Characterization
The structure of n-Butylmethyldichlorosilane consists of a central silicon atom tetrahedrally bonded to a n-butyl group, a methyl group, and two chlorine atoms.
Structure:
Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons of the n-butyl group and the methyl group. The n-butyl group would exhibit a triplet for the terminal methyl protons, a multiplet for the two internal methylene groups, and a triplet for the methylene group attached to the silicon atom. The methyl group attached to the silicon would appear as a singlet. The approximate chemical shifts (δ) in CDCl₃ are predicted as follows:
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0.9 ppm (t, 3H, -CH₂)
-
1.3-1.5 ppm (m, 4H, -CH₂-CH₂-)
-
0.8-1.0 ppm (t, 2H, -Si-CH₂-)
-
0.4-0.6 ppm (s, 3H, -Si-CH₃)
-
-
¹³C NMR: The carbon NMR spectrum would show four distinct signals for the n-butyl group and one for the methyl group attached to the silicon.
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum of n-Butylmethyldichlorosilane would display characteristic absorption bands corresponding to its functional groups. Key expected peaks include:
-
C-H stretching (alkyl): 2850-2960 cm⁻¹
-
Si-C stretching: 1250 cm⁻¹ and 700-800 cm⁻¹
-
Si-Cl stretching: 450-600 cm⁻¹
Mass Spectrometry (MS) (Predicted)
The mass spectrum would show the molecular ion peak (M⁺) and characteristic fragmentation patterns. The isotopic pattern of the molecular ion would be indicative of the presence of two chlorine atoms. Common fragmentation pathways would involve the loss of a butyl group, a methyl group, or chlorine atoms.[1][2]
Chemical Reactivity and Handling
The primary driver of n-Butylmethyldichlorosilane's reactivity is the presence of the two Si-Cl bonds. These bonds are highly susceptible to nucleophilic attack, making the compound a versatile reagent but also requiring careful handling.
Hydrolysis
n-Butylmethyldichlorosilane reacts vigorously with water in a hydrolysis reaction to form n-butylmethylsilanediol and hydrochloric acid.[3][4] The silanediol is often unstable and readily undergoes self-condensation to form polysiloxanes.[4]
Reaction: C₄H₉(CH₃)SiCl₂ + 2H₂O → C₄H₉(CH₃)Si(OH)₂ + 2HCl
The liberated hydrochloric acid can catalyze further condensation reactions. Due to this reactivity, n-Butylmethyldichlorosilane is highly corrosive and moisture-sensitive. It must be handled under anhydrous conditions in a well-ventilated fume hood.
Experimental Protocol: Hydrolysis of n-Butylmethyldichlorosilane
Objective: To observe the hydrolysis of n-Butylmethyldichlorosilane and the subsequent formation of polysiloxanes.
Materials:
-
n-Butylmethyldichlorosilane
-
Anhydrous diethyl ether
-
Water
-
Round-bottom flask with a magnetic stirrer
-
Dropping funnel
-
Drying tube (e.g., with calcium chloride)
Procedure:
-
In a fume hood, place 10 mL of anhydrous diethyl ether in a 50 mL round-bottom flask equipped with a magnetic stirrer.
-
Slowly add 1 mL of n-Butylmethyldichlorosilane to the diethyl ether with stirring.
-
Fill a dropping funnel with 5 mL of water.
-
Slowly add the water dropwise to the stirred solution of the silane in diethyl ether. Observe the formation of a white precipitate (polysiloxane) and the evolution of HCl gas (use appropriate safety precautions).
-
After the addition of water is complete, stir the mixture for an additional 30 minutes at room temperature.
-
The resulting mixture will contain the polysiloxane product.
Hydrolysis and Condensation Mechanism
Caption: Hydrolysis of n-Butylmethyldichlorosilane followed by condensation to form a polysiloxane network.
Reaction with Nucleophiles
Besides water, n-Butylmethyldichlorosilane reacts with a variety of other nucleophiles, such as alcohols, amines, and Grignard reagents. These reactions proceed via nucleophilic substitution at the silicon center, displacing the chloride ions. This reactivity is fundamental to its use in organic synthesis and materials science. For instance, reaction with an alcohol will yield an alkoxysilane.
Synthesis
The industrial synthesis of n-Butylmethyldichlorosilane is typically achieved through the direct process (Rochow-Müller synthesis) involving the reaction of n-butyl chloride with silicon metal in the presence of a copper catalyst. For laboratory-scale synthesis, a common method involves the reaction of a Grignard reagent with a corresponding chlorosilane.
Experimental Protocol: Synthesis of n-Butylmethyldichlorosilane (Representative)
Materials:
-
Magnesium turnings
-
Anhydrous diethyl ether or THF
-
n-Butyl bromide
-
Methyltrichlorosilane
-
Three-neck round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Inert atmosphere (nitrogen or argon)
Procedure:
-
Set up a flame-dried three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Add magnesium turnings to the flask.
-
Add a small amount of anhydrous diethyl ether to cover the magnesium.
-
In the dropping funnel, prepare a solution of n-butyl bromide in anhydrous diethyl ether.
-
Add a small amount of the n-butyl bromide solution to the magnesium to initiate the Grignard reaction. The reaction is initiated when the solution becomes cloudy and starts to reflux.
-
Once the reaction has started, add the remaining n-butyl bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.
-
Cool the Grignard reagent solution to 0 °C in an ice bath.
-
In a separate dropping funnel, place a solution of methyltrichlorosilane in anhydrous diethyl ether.
-
Add the methyltrichlorosilane solution dropwise to the stirred Grignard reagent at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.
-
The reaction mixture is then worked up by filtering off the magnesium salts and distilling the filtrate to isolate the n-Butylmethyldichlorosilane product.
Grignard Synthesis Workflow
Caption: A generalized workflow for the synthesis of n-Butylmethyldichlorosilane via a Grignard reaction.
Applications
The bifunctional nature of n-Butylmethyldichlorosilane makes it a valuable intermediate in several applications.
Silicone Polymer Synthesis
As a difunctional silane, n-Butylmethyldichlorosilane can be used in the synthesis of linear polysiloxanes.[5][6] The hydrolysis and subsequent condensation of n-Butylmethyldichlorosilane lead to the formation of poly(n-butylmethylsiloxane) chains. The properties of the resulting silicone polymer can be tailored by co-polymerization with other dichlorosilanes.
Surface Modification
n-Butylmethyldichlorosilane can be used to modify the surface properties of various substrates, such as glass, silica, and metal oxides.[1][7] The reaction of the dichlorosilane with surface hydroxyl groups results in the covalent attachment of n-butylmethylsilyl groups, rendering the surface hydrophobic. This is useful in applications requiring water repellency, such as coatings and treatments for glass.
Experimental Protocol: Surface Hydrophobization of Glass
Objective: To render a glass surface hydrophobic using n-Butylmethyldichlorosilane.
Materials:
-
Glass slides
-
n-Butylmethyldichlorosilane
-
Anhydrous toluene
-
Triethylamine (as an HCl scavenger)
-
Oven
-
Beakers
Procedure:
-
Clean the glass slides thoroughly with a suitable cleaning agent (e.g., piranha solution, with extreme caution) to ensure a high density of surface hydroxyl groups. Rinse extensively with deionized water and dry in an oven at 120 °C for at least 1 hour.
-
In a fume hood, prepare a 2% (v/v) solution of n-Butylmethyldichlorosilane in anhydrous toluene in a beaker.
-
Add a small amount of triethylamine (e.g., 1% v/v) to the solution to neutralize the HCl byproduct.
-
Immerse the cleaned and dried glass slides in the silane solution for 1-2 hours at room temperature.
-
Remove the slides from the solution and rinse them with fresh anhydrous toluene to remove any unreacted silane.
-
Cure the treated slides in an oven at 100-120 °C for 30-60 minutes to promote the covalent bonding of the silane to the surface.
-
After cooling, the glass slides will be hydrophobic. This can be tested by observing the beading of water droplets on the surface.
Safety and Handling
n-Butylmethyldichlorosilane is a flammable liquid and is corrosive. It reacts violently with water, releasing toxic and corrosive hydrogen chloride gas. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, should be worn. Store in a cool, dry, well-ventilated area away from moisture and incompatible materials.
Conclusion
n-Butylmethyldichlorosilane is a valuable and reactive organosilicon compound with significant applications in the synthesis of silicone polymers and for surface modification. Its chemical behavior is dominated by the reactivity of the silicon-chlorine bonds. A thorough understanding of its properties, structure, and reactivity, along with strict adherence to safety protocols, is essential for its successful and safe use in research and industrial settings.
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